

Fmoc-p-iodo-D-Phe-OH structural formula and properties

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Compound of Interest		
Compound Name:	Fmoc-D-Phe(4-I)-OH	
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An In-depth Technical Guide to Fmoc-p-iodo-D-Phe-OH

This guide provides a comprehensive overview of Fmoc-p-iodo-D-Phe-OH, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It details its structural formula, physicochemical properties, and its significant role in peptide synthesis.

Core Compound Overview

Fmoc-p-iodo-D-Phe-OH, also known as N- α -Fmoc-4-iodo-D-phenylalanine, is a synthetic amino acid derivative. It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine of D-phenylalanine, with an iodine atom substituted at the para position of the phenyl ring. This unique structure makes it an invaluable building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group, essential for the sequential addition of amino acids, while the iodine atom serves as a versatile functional handle for further chemical modifications, such as radiolabeling or cross-linking.[1][2]

The D-configuration of the amino acid offers resistance to enzymatic degradation, which can enhance the in vivo stability and half-life of the resulting peptides.[3] The para-iodo group is a key feature, allowing for site-specific modifications and the development of peptides with tailored properties for therapeutic and diagnostic applications.[2]

Physicochemical Properties



The key quantitative properties of Fmoc-p-iodo-D-Phe-OH are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	205526-29-0	[1][4][5]
Molecular Formula	C24H20INO4	[1]
Molecular Weight	513.4 g/mol	[1]
Melting Point	173 - 177 °C	[1]
Appearance	White to off-white solid	[1]
Optical Rotation	$[\alpha]^{25}$ _D_ = +21 ± 1° (c=1 in DMF)	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Temperature	0 - 8 °C	[1]

Applications in Research and Development

Fmoc-p-iodo-D-Phe-OH is a key component in the synthesis of peptides with specific functionalities. Its applications span several areas of drug discovery and biochemical research:

- Peptide Synthesis: It serves as a fundamental building block in SPPS, enabling the incorporation of an iodinated phenylalanine residue into a peptide sequence.[1]
- Drug Development: The unique structure is valuable for creating novel pharmaceuticals. The iodine atom can be used to develop radiolabeled compounds for diagnostic imaging or radionuclide therapy.[1][2]
- Structural Biology: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in solving the phase problem and determining the three-dimensional structure of peptides and proteins.
- Bioconjugation: The iodine atom provides a site for various chemical modifications, allowing for the attachment of other molecules such as fluorescent probes, affinity tags, or drug



payloads.[6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of Fmoc-p-iodo-D-Phe-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

- Fmoc-p-iodo-D-Phe-OH
- Appropriate resin (e.g., Rink Amide resin for C-terminal amide)
- · Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents (e.g., HBTU, HOBt, or HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
- · Diethyl ether
- Solid-phase synthesis vessel
- Shaker or rocker

Protocol:



- Resin Swelling: The resin is placed in the synthesis vessel and washed with DMF. It is then allowed to swell in DMF for at least 30 minutes to an hour to ensure optimal reaction conditions.[7]
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF.[7][8] This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes). The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.[8][9]
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-p-iodo-D-Phe-OH (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent like HBTU (e.g., 3-5 equivalents) in DMF.
 - Add DIPEA (e.g., 6-10 equivalents) to the amino acid solution to activate it.
 - Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
 - The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.[8]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure as in step 2.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing a high concentration of TFA (e.g., 95%) and scavengers like water, TIS, and EDT to prevent side reactions.[9] The cleavage reaction is usually carried out for 2-4 hours at room temperature.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation,



washed with ether, and dried. The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow of solid-phase peptide synthesis for incorporating Fmoc-p-iodo-D-Phe-OH.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

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